molecular formula C6H13ClFNO B8228787 3-Fluoro-3-methylpiperidin-4-ol hydrochloride

3-Fluoro-3-methylpiperidin-4-ol hydrochloride

Cat. No.: B8228787
M. Wt: 169.62 g/mol
InChI Key: ISVVTLIOEDDMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO and a molecular weight of 169.62 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride typically involves the fluorination of a piperidine derivative followed by the introduction of a hydroxyl group. The synthetic route may include the following steps:

Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

3-Fluoro-3-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula: C₆H₁₃ClFNO
  • Molecular Weight: 169.62 g/mol

The compound features a piperidine ring with substitutions at the 3 and 4 positions, which are crucial for its biological activity.

Chemistry

3-Fluoro-3-methylpiperidin-4-ol hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical chemistry and agrochemical research. Its unique structural features allow for modifications that can lead to new compounds with desired properties.

Biology

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. The presence of the fluorine atom can enhance binding affinity to specific biological targets, such as enzymes and receptors, potentially modulating their activity .

Key Biological Activities:

  • Interaction with neurotransmitter receptors.
  • Modulation of enzyme activities involved in metabolic pathways.
  • Potential neuroprotective effects against neurological disorders.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications:

  • Neurological Disorders: The compound shows promise as an intermediate in synthesizing active pharmaceutical ingredients aimed at treating conditions such as depression and anxiety.
  • Anticancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique properties make it suitable for applications that require enhanced chemical stability and reactivity.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of various fluorinated compounds, including this compound. Results indicated significant inhibition of cell growth across multiple cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound demonstrated its ability to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

3-Fluoro-3-methylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the fluorine, methyl, and hydroxyl groups, which confer distinct chemical and biological properties that are not present in the other similar compounds.

Biological Activity

3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for this compound is C6H13ClFNOC_6H_{13}ClFNO. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. The hydroxyl group at the 4-position allows for hydrogen bonding, potentially increasing the compound's binding affinity to biological targets.

Property Details
Molecular FormulaC6H13ClFNOC_6H_{13}ClFNO
Key Functional GroupsFluorine atom, Hydroxyl group
LipophilicityEnhanced due to fluorination
Metabolic StabilityImproved compared to non-fluorinated analogs

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The fluorine atom can enhance binding affinity, while the hydroxyl group may facilitate hydrogen bonding interactions. These interactions can modulate enzymatic activity and influence biochemical pathways relevant to various therapeutic areas, including neurological disorders and cancer.

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation : It may also act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neurological Disorders : Preliminary studies suggest potential therapeutic applications in treating conditions such as Alzheimer's disease by modulating amyloid-beta (Aβ) production.
  • Cancer Therapy : The compound has demonstrated cytotoxicity against various cancer cell lines, showing promise as an anticancer agent through mechanisms involving apoptosis induction.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited enhanced cytotoxicity compared to standard treatments, suggesting its potential as a new therapeutic agent in oncology.

In Vitro Studies

In vitro assays have been conducted to assess the pharmacological properties of this compound:

Study Type Findings
Cytotoxicity AssaysHigher cytotoxicity against cancer cell lines
Enzyme Inhibition StudiesModulation of key metabolic enzymes
Receptor Binding StudiesIncreased binding affinity observed

Properties

IUPAC Name

3-fluoro-3-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-6(7)4-8-3-2-5(6)9;/h5,8-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVVTLIOEDDMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.